molecular formula C6H3BrCl2O B181030 2-Bromo-4,6-dichlorophenol CAS No. 4524-77-0

2-Bromo-4,6-dichlorophenol

Cat. No. B181030
CAS RN: 4524-77-0
M. Wt: 241.89 g/mol
InChI Key: FRPHJINKMDMSPH-UHFFFAOYSA-N
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Patent
US07572797B2

Procedure details

To a solution of 2,4-dichlorophenol (4 g, 24.5 mmol) and sodium acetate (2 g, 24.5 mmol) in acetic acid (40 ml) was added bromine (1.3 ml, 24.5 mmol) and the reaction stirred at room temperature for 14 hours. The reaction was poured into 600 ml ice and filtered. The product was extracted into dichloromethane (200 ml) dried over sodium sulphate and concentrated in vacuo to furnish 5.5 g of the title product as a yellow solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].C([O-])(=O)C.[Na+].[Br:15]Br>C(O)(=O)C>[Br:15][C:4]1[CH:5]=[C:6]([Cl:8])[CH:7]=[C:2]([Cl:1])[C:3]=1[OH:9] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
1.3 mL
Type
reactant
Smiles
BrBr
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice
Quantity
600 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into dichloromethane (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)Cl)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.